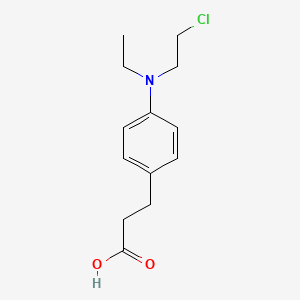
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid is a synthetic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl ring substituted with a 2-chloroethyl group and an ethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid typically involves the reaction of 2-chloroethylamine with a suitable phenylpropionic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction may also require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Melphalan: A similar compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.
Chlorambucil: Another related compound with a similar structure and therapeutic application.
Uniqueness
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid is unique due to its specific substitution pattern and the presence of both a chloroethyl and an ethylamino group. This unique structure allows it to undergo a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6272-70-4 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
3-[4-[2-chloroethyl(ethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18ClNO2/c1-2-15(10-9-14)12-6-3-11(4-7-12)5-8-13(16)17/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,17) |
InChI Key |
SIMKXWVDNQATQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


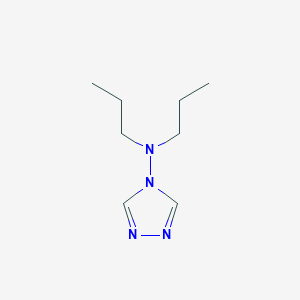

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
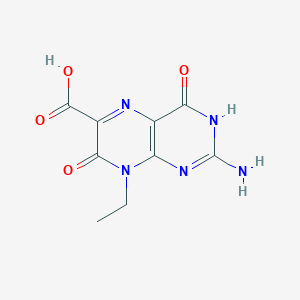
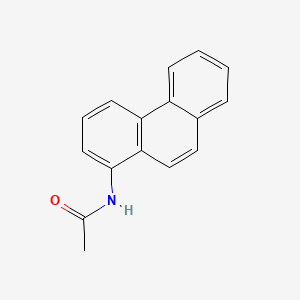
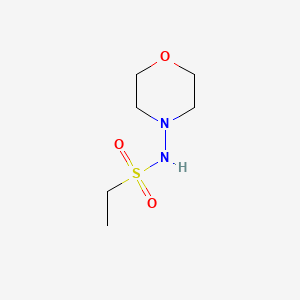

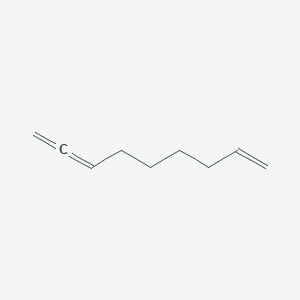
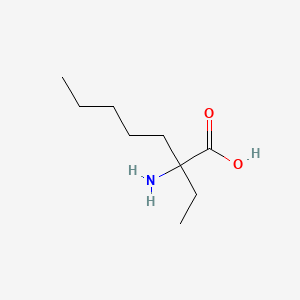
![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)


